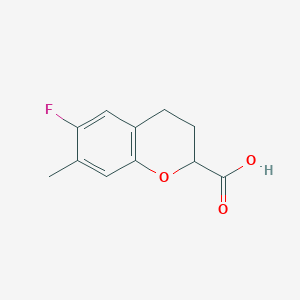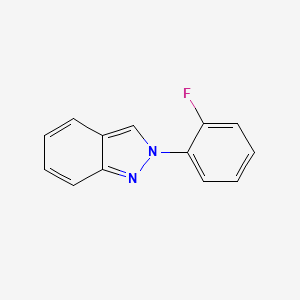![molecular formula C13H12N2O B11891691 2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)
2-Methoxy-5,6-dihydrobenzo[h]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methoxy group at the 2-position and a dihydrobenzo ring fused to it.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization to form the quinazoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Methoxy-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic properties.
Biology: It has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Medicine: The compound and its derivatives are being explored for their potential use as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: 2-Methoxy-5,6-dihydrobenzo[h]quinazoline is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by competing with ATP for binding to the active site. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound may modulate the activity of other proteins and receptors, contributing to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5,6-dihydrobenzo[h]quinazoline can be compared with other similar compounds, such as:
2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline: This compound has a hydrazino group at the 2-position instead of a methoxy group, which may result in different biological activities and reactivity.
4-Phenyl-5,6-dihydrobenzo[h]quinazoline:
2-Aminoacyl-5,6-dihydrobenzo[h]quinazoline: This compound has an aminoacyl group at the 2-position, which can influence its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity compared to other quinazoline derivatives.
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-methoxy-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C13H12N2O/c1-16-13-14-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
HHRDWXKSLHPXBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)



![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)

